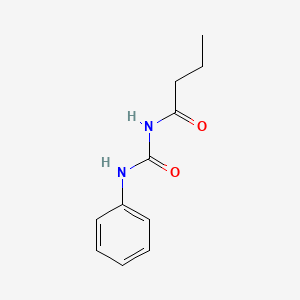

n-(Phenylcarbamoyl)butanamide

Description

Structure

3D Structure

Properties

CAS No. |

82162-83-2 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-(phenylcarbamoyl)butanamide |

InChI |

InChI=1S/C11H14N2O2/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15) |

InChI Key |

HLOVBZDWXRCQRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Classical Approaches to N-(Phenylcarbamoyl)butanamide Synthesis

Traditional methods for synthesizing N-(Phenylcarbamoyl)butanamide rely on well-established, fundamental reactions in organic chemistry. These approaches are characterized by their directness and utilization of readily available starting materials.

Amidation represents a direct route to N-(Phenylcarbamoyl)butanamide, typically involving the reaction of a butanoic acid derivative with phenylurea. A common strategy employs an activated form of butanoic acid, such as butanoyl chloride, which reacts with phenylurea to form the target molecule and a hydrochloride salt as a byproduct.

Alternatively, direct amidation between butanoic acid and phenylurea can be accomplished. This reaction often requires heat and the removal of water to drive the equilibrium toward the product. Catalysts can be employed to facilitate this transformation under milder conditions. For instance, boric acid has been reported as a simple and effective catalyst for the formation of amides from carboxylic acids and amines or urea (B33335). researchgate.netcatalyticamidation.info This method is advantageous due to the low cost and low toxicity of the catalyst. The reaction proceeds by heating a mixture of the carboxylic acid and urea, often without the need for a solvent. researchgate.net

Reaction Scheme 1: Synthesis via Amidation

Carbamoylation strategies focus on forming the urea moiety. The most prominent pathway in this category is the reaction of aniline (B41778) with a butanoyl isocyanate intermediate. Butanoyl isocyanate can be generated from butanoyl chloride through a reaction with a cyanate (B1221674) salt, such as sodium cyanate. The highly reactive isocyanate is typically used immediately in situ, reacting readily with aniline to yield N-(Phenylcarbamoyl)butanamide.

The principles of this reaction are analogous to those used in the synthesis of related compounds where an amine is reacted with an isothiocyanate to form a thiourea (B124793) linkage. nih.gov This approach offers high yields due to the electrophilicity of the isocyanate intermediate.

Reaction Scheme 2: Synthesis via Carbamoylation

Novel Synthetic Routes and Optimization Studies

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods applicable to the synthesis of N-(Phenylcarbamoyl)butanamide. These include novel catalytic systems and the application of enabling technologies like flow chemistry.

Modern catalytic methods offer significant improvements over classical approaches by reducing reaction times, lowering temperatures, and increasing yields.

Boric Acid Catalysis: As mentioned previously, boric acid serves as an efficient catalyst for the direct amidation of carboxylic acids and ureas. researchgate.netcatalyticamidation.info It functions as a mild Lewis acid, activating the carboxylic acid for nucleophilic attack by the urea. This method is noted for its operational simplicity and effectiveness. catalyticamidation.info

Arylboronic Acid Catalysis: Research into direct amidation has shown that ortho-iodo arylboronic acids can effectively catalyze the reaction between carboxylic acids and amines. catalyticamidation.info This type of catalysis, noted for a "halogen acceleration effect," could be applied to the synthesis of N-(Phenylcarbamoyl)butanamide from butanoic acid and phenylurea, offering a pathway that avoids the use of stoichiometric activating agents. catalyticamidation.info

Hypervalent Iodine Reagents: While not a direct synthesis of the parent compound, hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (DIB) have been used to functionalize related N-substituted butanamides. beilstein-journals.orgbeilstein-journals.org For example, 3-oxo-N-phenylbutanamide can be acetoxylated using DIB under mild conditions. beilstein-journals.orgbeilstein-journals.org This demonstrates the potential for catalytic C-H functionalization on similar scaffolds.

| Catalyst System | Reactants | Typical Conditions | Advantage |

| Boric Acid | Butanoic Acid + Phenylurea | Heat, Solvent-free | Green, Inexpensive, Simple researchgate.netcatalyticamidation.info |

| ortho-Iodo Arylboronic Acid | Butanoic Acid + Phenylurea | Toluene (B28343), Heat | Avoids stoichiometric activators catalyticamidation.info |

| (Diacetoxyiodo)benzene (DIB) | 3-Oxo-N-phenylbutanamide | Dioxane, Room Temp | Mild functionalization of related structures beilstein-journals.org |

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis: The boric acid-catalyzed reaction between a carboxylic acid and urea can be performed without any solvent, representing a significant green advantage. researchgate.net The process involves simply heating the triturated reactants, which minimizes waste and simplifies product purification. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route for amide bond formation. Lipases, such as Candida antarctica Lipase B (CALB), have been shown to effectively catalyze amidation reactions between carboxylic acids and amines in anhydrous organic media. mdpi.com This enzymatic methodology could be adapted for the synthesis of N-(Phenylcarbamoyl)butanamide, providing a pathway that operates under mild conditions and generates pure products with high yields, often without requiring extensive purification. mdpi.com The use of greener solvents like cyclopentyl methyl ether can further enhance the environmental profile of the synthesis. mdpi.com

Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. The direct addition of aniline to butanoyl isocyanate is a highly atom-economical reaction, as no atoms are lost in the key bond-forming step.

Flow chemistry, the practice of performing chemical reactions in a continuous stream, offers substantial benefits in terms of safety, efficiency, and scalability.

The synthesis of N-(Phenylcarbamoyl)butanamide via the isocyanate pathway is particularly well-suited for a flow chemistry approach. Isocyanates are highly reactive and hazardous intermediates, and their generation and use in a continuous flow system minimizes the amount present at any given time, significantly enhancing operational safety. durham.ac.uk

A theoretical flow process could involve pumping streams of butanoyl chloride and a cyanate source into a heated reactor to generate butanoyl isocyanate, which would then immediately merge with a stream of aniline in a second reactor to form the final product. Such systems allow for precise control over reaction time, temperature, and stoichiometry. Research has demonstrated that transposing reactions to flow can lead to dramatic reductions in reaction time—from many hours in batch to mere minutes in flow—while achieving excellent yields. mdpi.com The use of specialized reactors, such as tube-in-tube systems for introducing gaseous reagents, further expands the capabilities of flow synthesis. cam.ac.uk

Mechanistic Investigations of N-(Phenylcarbamoyl)butanamide Formation

The formation of N-(phenylcarbamoyl)butanamide, an N-acylurea, typically involves the reaction of butanamide with phenyl isocyanate. While specific mechanistic studies on this exact reaction are not extensively documented, valuable insights can be drawn from analogous reactions of isocyanates with amides and other nucleophiles. The reaction is generally understood to proceed through a nucleophilic addition mechanism.

Kinetic Studies of Key Reaction Steps

Kinetic studies of similar reactions, such as the reaction of phenyl isocyanate with various amines and carboxylic acids, provide a foundational understanding of the formation of N-(phenylcarbamoyl)butanamide.

The reaction between phenyl isocyanate and primary amines in aqueous solution has been shown to follow simple second-order kinetics, being first order in both the amine and the phenyl isocyanate concentration. rsc.org This suggests a direct nucleophilic attack of the amine on the isocyanate. The reactivity of phenyl isocyanate with primary amine nucleophiles shows a low sensitivity to the nature of the amine, as indicated by a Brønsted β value of 0.30. rsc.org This low value is consistent with a transition state where there is little bond formation between the nucleophile and the isocyanate. rsc.org

Kinetic studies on the reaction of isocyanates with carboxylic acids, which can lead to the formation of amides and N-acylureas, have demonstrated that these reactions typically follow a second-order rate law. scite.ai The activation energies for these reactions can be determined from Arrhenius plots. scite.ai

| Reactants | Solvent | Kinetic Order | Key Findings |

| Phenyl isocyanate and primary amines | Aqueous | Second-order (first order in each reactant) | Low sensitivity to the nature of the amine (Brønsted β = 0.30), suggesting little bond formation in the transition state. rsc.org |

| Phenyl isocyanate and aniline | Chlorobenzene/Benzene | Third-order (overall) | The reaction order changes with reactant concentration, indicating the formation of intermediate complexes. aub.edu.lb |

| Isocyanates and carboxylic acids | Various | Second-order | The reaction follows a second-order rate law, allowing for the calculation of activation energies. scite.ai |

Transition State Analysis in N-(Phenylcarbamoyl)butanamide Synthesis

While specific transition state analysis for the synthesis of N-(phenylcarbamoyl)butanamide is not available, computational studies on related reactions provide valuable models. For the reaction of isocyanates with nucleophiles, the transition state is generally depicted as the initial nucleophilic attack on the carbonyl carbon of the isocyanate group.

In the case of the reaction between an amine and an isocyanate, the transition state is thought to involve the nitrogen of the amine attacking the electrophilic carbon of the isocyanate, with a concurrent transfer of a proton from the amine to the nitrogen of the isocyanate, often facilitated by a solvent molecule or another reactant molecule acting as a proton shuttle. rsc.org For instance, in the formation of urea from N-methylaniline and phenyl isocyanate, water can act as a hydrogen shuttle in a six-membered ring transition state. rsc.org

For the reaction of an isocyanate with a carboxylic acid, which can lead to an N-acylurea, the mechanism is thought to involve the formation of a mixed anhydride (B1165640) intermediate. The transition state for the formation of this intermediate would involve the nucleophilic attack of the carboxylate oxygen on the isocyanate carbon.

Yield and Purity Optimization Strategies

The optimization of yield and purity in the synthesis of N-(phenylcarbamoyl)butanamide and related N-acylureas is crucial for their practical application. Key strategies involve careful control of reaction conditions and the use of appropriate reagents and catalysts.

One of the primary challenges in the synthesis of N-acylureas is the potential for side reactions, such as the formation of symmetric ureas from the isocyanate. The synthesis of N-acylureas can be achieved by reacting N-acylbenzotriazoles with amides. thieme-connect.com Optimization of this reaction has shown that using diphenylphosphoryl azide (B81097) (DPPA) as an azide donor in anhydrous toluene at 110 °C for 3 hours can provide good to excellent yields of N-acylureas. thieme-connect.com

Another approach involves the reaction of an aryl carbodiimide (B86325) with a carboxylic acid, which can produce aryl N-acylureas with high selectivity and yield under mild conditions. google.com For example, the reaction of benzoic acid with diphenylcarbodiimide (B3054861) (DPCDI) resulted in a 93% selectivity and 80% yield of the corresponding N-acylurea. google.com

Suppressing the formation of N-acylurea as a side product is critical in other reactions. In carbodiimide-fueled reactions, the formation of N-acylurea can be an unwanted side reaction that poisons the catalyst. rsc.org It has been found that lower temperatures and lower pH can lead to a more efficient reaction cycle. rsc.org The addition of pyridine (B92270) has also been shown to significantly suppress the formation of N-acylurea, increasing the selectivity of the desired reaction. rsc.org

In the synthesis of derivatives of N-phenylbutanamide, such as 1-(phenylcarbamoyl)-2-oxopropyl acetate (B1210297) from 3-oxo-N-phenylbutanamide, the choice of solvent and additives is critical. beilstein-journals.org The use of (diacetoxyiodo)benzene (DIB) as an additive in solvents like dioxane, DCE, or DMF was found to be effective, while the addition of Lewis acids did not yield the desired product. beilstein-journals.org

| Strategy | Reactants/Conditions | Effect on Yield and Purity | Reference |

| Curtius Rearrangement | N-acylbenzotriazoles, amides, DPPA, Et3N, toluene, 110°C | Good to excellent yields of N-acylureas. thieme-connect.com | thieme-connect.com |

| Carbodiimide Route | Aryl carbodiimide, carboxylic acid, < 120°C | High selectivity (>85%) and yield (>70%) of aryl N-acylureas. google.com | google.com |

| Suppression of Side Products | Low temperature, low pH, addition of pyridine | Increased selectivity by suppressing N-acylurea formation in carbodiimide-fueled reactions. rsc.org | rsc.org |

| Solvent and Additive Selection | 3-oxo-N-phenylbutanamide, DIB, dioxane/DCE/DMF | Effective for the synthesis of a derivative, while Lewis acids were ineffective. beilstein-journals.org | beilstein-journals.org |

Structural Elucidation and Conformational Analysis Research

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For n-(Phenylcarbamoyl)butanamide, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the amide (NH) protons, and the protons of the butyl chain. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carbamoyl (B1232498) groups, the aromatic carbons, and the aliphatic carbons of the butanamide moiety.

Table 1: Hypothetical ¹H NMR Data for n-(Phenylcarbamoyl)butanamide

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | Multiplet | |

| Amide-NH | 8.0 - 9.5 | Singlet (broad) | |

| α-CH₂ | 2.2 - 2.5 | Triplet | |

| β-CH₂ | 1.6 - 1.9 | Sextet |

Table 2: Hypothetical ¹³C NMR Data for n-(Phenylcarbamoyl)butanamide

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 170 - 175 |

| C=O (Carbamoyl) | 150 - 155 |

| Aromatic-C | 120 - 140 |

| α-CH₂ | 35 - 45 |

| β-CH₂ | 18 - 25 |

Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. libretexts.org

FT-IR Spectroscopy: The FT-IR spectrum of n-(Phenylcarbamoyl)butanamide would be expected to show characteristic absorption bands for the N-H stretching of the amide and carbamoyl groups (around 3300 cm⁻¹), C=O stretching vibrations (typically in the range of 1650-1750 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C vibrations. vscht.cz

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of n-(Phenylcarbamoyl)butanamide, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions, and the subsequent fragmentation pattern would reveal the stable fragments of the molecule, further corroborating its proposed structure.

X-ray Crystallographic Studies and Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. nih.gov

Should single crystals of n-(Phenylcarbamoyl)butanamide be grown, X-ray crystallography would reveal crucial details about its solid-state conformation. Key aspects to be investigated would include:

Hydrogen Bonding: The presence of both hydrogen bond donors (N-H) and acceptors (C=O) suggests that intermolecular hydrogen bonding would play a significant role in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks. grafiati.com

π-π Stacking: The phenyl rings could participate in π-π stacking interactions, further stabilizing the crystal lattice. dcu.ie

Understanding these intermolecular interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility. cam.ac.ukresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical sciences. pmda.go.jp Different polymorphs of a substance can exhibit distinct physical and chemical properties. A systematic screening for polymorphs of n-(Phenylcarbamoyl)butanamide would involve crystallization from various solvents and under different conditions. Each potential polymorphic form would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools for investigating the three-dimensional structure and conformational flexibility of molecules like n-(phenylcarbamoyl)butanamide. These methods allow for a detailed exploration of the molecule's potential energy surface, identifying stable conformations and the energy barriers between them.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. stackexchange.comnsf.govnih.gov It is widely employed for geometry optimization, which aims to find the most stable structure of a molecule corresponding to the lowest possible ground state energy. stackexchange.comstorion.ru The process involves iteratively adjusting the atomic coordinates to minimize the forces on the atoms until a stable, or ground, structure is achieved. storion.rufaccts.de

For molecules like n-(phenylcarbamoyl)butanamide, DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. The choice of the functional and basis set is crucial for obtaining accurate results. nsf.gov For instance, functionals like B3LYP and PBE0 are commonly used in combination with basis sets such as def2-TZVP for reliable geometry predictions. nsf.gov Dispersion corrections are also important for accurately modeling weak intermolecular interactions. faccts.de

While specific DFT studies on n-(phenylcarbamoyl)butanamide are not extensively available in the provided search results, the principles of DFT geometry optimization can be applied. Such a study would likely reveal the preferred arrangement of the phenyl, carbamoyl, and butanamide groups. It would be expected that the phenyl ring and the adjacent amide group would favor a planar arrangement to maximize π-electron delocalization. The flexible butyl chain, however, would be able to adopt various conformations.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of n-(Phenylcarbamoyl)butanamide

| Parameter | Optimized Value |

| Phenyl C-N bond length | Value |

| Amide C=O bond length | Value |

| Butanamide C=O bond length | Value |

| Dihedral angle (Phenyl-N-C=O) | Value |

| Dihedral angle (N-C-C-C of butyl chain) | Value |

| Note: The values in this table are illustrative and would need to be determined by actual DFT calculations. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govuinjkt.ac.id By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule. nih.govmdpi.com These simulations are particularly useful for exploring the different shapes (conformations) that a flexible molecule like n-(phenylcarbamoyl)butanamide can adopt. lumenlearning.comnih.gov

An MD simulation of n-(phenylcarbamoyl)butanamide would involve placing the molecule in a simulated environment, often a box of solvent molecules, and observing its dynamic behavior. peerj.com The simulation would reveal the various rotational states (rotamers) of the single bonds within the molecule, particularly within the flexible butyl chain. lumenlearning.com Analysis of the simulation trajectory can identify the most frequently occurring conformations, which correspond to the most stable or energetically favorable states. utdallas.edu

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.govmdpi.com By examining the dihedral angles of the butyl chain over the course of the simulation, one can determine the relative populations of different conformers, such as the anti and gauche forms. utdallas.edu

Table 2: Illustrative Conformational States of the Butyl Chain from a Hypothetical MD Simulation

| Conformational State | Dihedral Angle (approximate) | Relative Population |

| Anti | 180° | High |

| Gauche (+) | +60° | Moderate |

| Gauche (-) | -60° | Moderate |

| Note: The relative populations are illustrative and would be quantified from the simulation data. |

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Reactivity of N-(Phenylcarbamoyl)butanamide

The N-(Phenylcarbamoyl)butanamide molecule possesses both electrophilic and nucleophilic centers. The carbonyl carbons of the butanamide and carbamoyl (B1232498) groups are electrophilic due to the polarization of the carbon-oxygen double bond. These sites are susceptible to attack by nucleophiles. The nitrogen and oxygen atoms, with their lone pairs of electrons, act as nucleophilic centers.

The phenyl ring, being electron-rich, is inherently nucleophilic and can undergo electrophilic aromatic substitution reactions. However, the electron-withdrawing nature of the attached N-carbamoylbutanamide substituent is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of N-(Phenylcarbamoyl)butanamide is a critical aspect of its chemical profile. Both the amide and the urea (B33335) linkages are susceptible to hydrolysis under acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters.

Under acidic conditions, the carbonyl oxygen of either the amide or the urea group would likely be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the C-N bond, yielding butanoic acid and phenylurea from amide hydrolysis, or aniline (B41778) and N-carboxybutanamide from urea hydrolysis. The latter would be unstable and likely decarboxylate.

In basic media, hydroxide (B78521) ions would directly attack the electrophilic carbonyl carbons. This would result in the formation of a tetrahedral intermediate, which would then collapse to break the amide or urea bond. The expected products would be butanoate and phenylurea, or aniline and a butanamide-derived carbamate (B1207046).

The relative rates of hydrolysis of the amide versus the urea linkage would depend on the specific reaction conditions and the electronic effects within the molecule.

Synthesis of N-(Phenylcarbamoyl)butanamide Derivatives and Analogs

The structural framework of N-(Phenylcarbamoyl)butanamide offers multiple sites for modification, allowing for the synthesis of a wide array of derivatives and analogs.

The butanamide portion of the molecule can be readily modified. The alkyl chain could be lengthened, shortened, or branched by starting with different carboxylic acid chlorides or anhydrides in the initial synthesis. Introduction of functional groups such as halogens, hydroxyls, or alkenes along the butyl chain would also be possible, leading to a diverse set of analogs with potentially altered physicochemical properties.

The phenyl ring is a prime target for derivatization through electrophilic aromatic substitution reactions. Depending on the reaction conditions, various substituents can be introduced at the ortho and para positions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Expected Major Products (Substituent Position) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | ortho-halo and para-halo derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho-alkyl and para-alkyl derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

| Sulfonation | Fuming H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |

These substitutions would significantly influence the electronic properties of the molecule and, consequently, its biological activity and reactivity.

The carbamoyl group itself presents opportunities for derivatization. The hydrogen on the nitrogen of the urea moiety could potentially be substituted with various alkyl or aryl groups. This could be achieved by deprotonation with a suitable base followed by reaction with an alkyl or aryl halide. Such modifications would alter the hydrogen bonding capabilities and steric profile of the molecule.

Reaction Mechanism Studies of N-(Phenylcarbamoyl)butanamide Transformations

Detailed mechanistic studies of N-(Phenylcarbamoyl)butanamide transformations would be essential for a thorough understanding of its chemical behavior. For instance, investigating the kinetics of its hydrolysis under varying pH conditions would help to elucidate the rate-determining steps and the stability of reaction intermediates.

Exploration of Novel Reactions Involving N-(Phenylcarbamoyl)butanamide

The chemical scaffold of N-(phenylcarbamoyl)butanamide, also known as acetoacetanilide (B1666496), offers a versatile platform for a variety of chemical transformations. Its dicarbonyl functionality and the presence of a reactive methylene (B1212753) group make it a valuable precursor in the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. Research into its reactivity has unveiled several novel reactions and derivatizations, expanding its utility in synthetic organic chemistry.

One of the prominent areas of exploration has been the use of N-(phenylcarbamoyl)butanamide and its derivatives in multicomponent reactions to construct complex molecular architectures in a single step. The Biginelli reaction, a classic multicomponent condensation, has been successfully employed to synthesize tetrahydropyrimidine (B8763341) derivatives. For instance, the reaction of acetoacetanilide derivatives with substituted aldehydes and urea or N,N'-dimethylurea, often under acidic conditions or with microwave assistance, yields N-phenyl-tetrahydropyrimidine-5-carboxamides. mdpi.comfoliamedica.bg These reactions are significant for their efficiency and the biological relevance of the resulting pyrimidine (B1678525) core. mdpi.comfoliamedica.bg

Furthermore, the reactivity of the active methylene group in N-(phenylcarbamoyl)butanamide has been exploited for the synthesis of various five- and six-membered heterocycles. The reaction with malononitrile (B47326) and elemental sulfur in the presence of a base like triethylamine (B128534) leads to the formation of highly functionalized thiophene (B33073) derivatives. jocpr.com Similarly, condensation with ethylenediamine (B42938) can afford 1,4-diazepine derivatives. sciencepublishinggroup.com

The dicarbonyl nature of N-(phenylcarbamoyl)butanamide also makes it an excellent substrate for reactions with hydrazine (B178648) derivatives to form pyrazoles. The synthesis of 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole highlights the utility of this scaffold in constructing substituted pyrazole (B372694) systems, which can be further derivatized. nih.gov

Novel oxidative cyclization reactions of N-aryl-3-oxobutanamides have been developed to synthesize indolin-2-one derivatives. The use of manganese(III) acetate (B1210297) as an oxidant can induce an intramolecular C-C bond formation, leading to the construction of the oxindole (B195798) core, a privileged scaffold in medicinal chemistry. nii.ac.jp Another interesting oxidative transformation involves the reaction of 3-oxo-N-phenylbutanamide with (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid, which results in the cleavage of a C-C bond to afford 2,2-dihalo-N-phenylacetamides in good yields. beilstein-journals.org

The versatility of N-(phenylcarbamoyl)butanamide extends to the synthesis of other heterocyclic systems as well. It can serve as a key building block in the synthesis of quinoline (B57606) derivatives through reactions with compounds like (E)-2-benzylidenecyclohexanone. orientjchem.org Additionally, its reaction with o-aminothiophenol can lead to the formation of benzothiazole (B30560) derivatives. ekb.eg The synthesis of 1,4-oxathiin (B13834599) derivatives has also been achieved starting from the corresponding α-chloroacetoacetanilide, which undergoes cyclization with 2-mercaptoethanol. google.com

A summary of selected novel reactions involving N-(phenylcarbamoyl)butanamide and its close derivatives is presented in the table below.

| Starting Material | Reagents and Conditions | Product Type | Reference(s) |

| Acetoacetanilide derivatives, Substituted aldehydes, Urea/N,N'-dimethylurea | HCl/Methanol or Microwave irradiation | Tetrahydropyrimidines | mdpi.comfoliamedica.bg |

| 3-Oxo-N-(3-trifluoromethyl)phenyl-butanamide, Phenyl isothiocyanate, α-Halo carbonyl compounds | DMF, Base | Thiophenes, Thiazoles | sciencepublishinggroup.com |

| Acetoacetanilide, Malononitrile, Elemental sulfur | Ethanol, Triethylamine | Thiophenes | jocpr.com |

| 3-Oxo-N-phenylbutanamides | Manganese(III) acetate, Acetic acid | Indolin-2-ones | nii.ac.jp |

| 3-Oxo-N-phenylbutanamide | (Diacetoxyiodo)benzene, Lewis acid | 2,2-Dihalo-N-phenylacetamides | beilstein-journals.org |

| 3-Oxo-N-phenylbutanamide, (E)-2-Benzylidenecyclohexanone | - | Quinolines | orientjchem.org |

| α-Chloroacetoacetanilide, 2-Mercaptoethanol | Base, then Acid catalyst | 1,4-Oxathiins | google.com |

| Acetoacetanilide, o-Aminothiophenol | Ethanolic triethylamine | Benzothiazoles | ekb.eg |

| 4-Acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Bromine | 4-(2-Bromoacetyl) derivative | nih.gov |

These examples underscore the significant role of N-(phenylcarbamoyl)butanamide as a versatile and reactive intermediate in the exploration of novel chemical space and the synthesis of structurally diverse and potentially bioactive molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. chemrevlett.com Such calculations can determine the distribution of electrons and energy levels within a molecule, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are key indicators of a molecule's reactivity and kinetic stability. nih.gov

A hypothetical FMO analysis for n-(Phenylcarbamoyl)butanamide would involve calculating the energies of its HOMO and LUMO. A lower HOMO-LUMO energy gap would suggest higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich parts of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO is typically found on electron-deficient areas, marking sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for n-(Phenylcarbamoyl)butanamide

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

No specific experimental or calculated FMO data for n-(Phenylcarbamoyl)butanamide was found in the public domain.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For n-(Phenylcarbamoyl)butanamide, an EPS map would likely show negative potential around the carbonyl oxygen atoms and potentially the phenyl ring, while positive potential would be expected around the amide and ureido N-H protons. This would provide insights into its hydrogen bonding capabilities.

Charge Distribution and Reactivity Prediction

Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in a molecule. This information helps in identifying reactive sites. For n-(Phenylcarbamoyl)butanamide, such an analysis would quantify the partial positive and negative charges on its constituent atoms, further refining the predictions of reactivity based on FMO and EPS analyses.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). shd-pub.org.rs This method is crucial in drug discovery for screening potential drug candidates. rasayanjournal.co.in

Prediction of Binding Modes with Hypothetical Biological Targets

To perform a molecular docking study for n-(Phenylcarbamoyl)butanamide, a specific biological target (e.g., an enzyme or receptor) would need to be identified. The docking simulation would then predict how the molecule fits into the binding site of the target and the key interactions that stabilize the complex. The results are often visualized to show the ligand's conformation and its interactions with the amino acid residues of the protein.

Computational Analysis of Interaction Energies

Following a docking simulation, the interaction energy between the ligand and the target can be calculated. This energy value, often expressed as a binding affinity or docking score, provides an estimate of how strongly the ligand binds to the target. Lower (more negative) binding energies generally indicate a more stable and favorable interaction. These calculations can also break down the total interaction energy into contributions from different types of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Table 2: Hypothetical Molecular Docking Results for n-(Phenylcarbamoyl)butanamide with a Generic Kinase Target

| Parameter | Hypothetical Value | Significance |

| Binding Affinity (kcal/mol) | Data not available | Estimated strength of the ligand-target interaction |

| Key Interacting Residues | Data not available | Amino acids in the target's binding site forming key interactions |

| Types of Interactions | Data not available | e.g., Hydrogen bonds, hydrophobic interactions |

No molecular docking studies for n-(Phenylcarbamoyl)butanamide against any specific biological target were found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. mdpi.comopenbioinformaticsjournal.com This approach is predicated on the principle that the structure of a molecule dictates its physicochemical properties, which in turn govern its biological activity.

The foundation of any robust QSAR model lies in the selection and calculation of molecular descriptors. These numerical values encode various aspects of a molecule's structure and properties. For a molecule like n-(Phenylcarbamoyl)butanamide, a diverse set of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological characteristics. These descriptors are typically categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include fundamental properties like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass a wide range of indices. For n-(Phenylcarbamoyl)butanamide, these would include:

Topological Descriptors: Indices such as the Wiener index and Kier & Hall connectivity indices describe the branching and connectivity of the molecular graph. nih.gov

Electronic Descriptors: These quantify the electronic environment within the molecule. Examples include partial charges on atoms and the distribution of electron density, which can be calculated using quantum chemical methods. biolscigroup.us

Physicochemical Descriptors: Properties like molar refractivity (MR) and the logarithm of the octanol-water partition coefficient (logP), which are crucial for understanding a molecule's interaction with biological systems, fall into this category. ljmu.ac.uk

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape and spatial arrangement. Examples include molecular volume, surface area, and shape indices.

Quantum Mechanical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide highly accurate information about the electronic structure. researchgate.net Key quantum mechanical descriptors for n-(Phenylcarbamoyl)butanamide would include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment. biolscigroup.usresearchgate.net

An illustrative table of descriptors that would be calculated for a QSAR study of n-(Phenylcarbamoyl)butanamide and its analogs is presented below.

| Descriptor Class | Descriptor Name | Description |

| Physicochemical | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. | |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |

| Topological | Wiener Index (W) | A distance-based topological index of a molecule. |

| Kappa Shape Indices (κ) | Describe different aspects of molecular shape. | |

| Electronic | Dipole Moment (µ) | A measure of the net molecular polarity. |

| Sum of Atomic Polarizabilities (Apol) | Related to the molecule's ability to be polarized by an electric field. sphinxsai.com | |

| Quantum Mechanical | HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. |

This table is illustrative and represents the types of descriptors that would be used in a QSAR study of n-(Phenylcarbamoyl)butanamide and its derivatives.

Once the descriptors are calculated for a series of n-(Phenylcarbamoyl)butanamide analogs with known activities, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable).

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the activity and a set of descriptors. ljmu.ac.uk The resulting equation is easy to interpret, but it assumes a linear relationship, which may not always be the case.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. sphinxsai.com It reduces the dimensionality of the descriptor space while maximizing the correlation with the activity.

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) are capable of modeling complex, non-linear relationships between structure and activity. ljmu.ac.uk

The predictive power and robustness of the developed QSAR model are assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (predictive r²) are crucial to ensure the model's reliability. biolscigroup.us

A hypothetical QSAR model for a series of n-(Phenylcarbamoyl)butanamide derivatives might look like the following MLR equation:

pIC50 = 0.5 * LogP - 0.2 * (HOMO-LUMO Gap) + 1.5 * (Dipole Moment) + 2.5

This equation would suggest that higher hydrophobicity and dipole moment, along with a smaller HOMO-LUMO gap, are favorable for the biological activity of these compounds.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netijsrch.com A pharmacophore model for n-(Phenylcarbamoyl)butanamide would highlight the key interaction points necessary for its binding to a hypothetical biological target.

The process of generating a pharmacophore model for n-(Phenylcarbamoyl)butanamide and its analogs would involve:

Selection of a training set: A set of active analogs of n-(Phenylcarbamoyl)butanamide would be chosen.

Conformational analysis: The conformational space of each molecule in the training set would be explored to identify low-energy conformers that are likely to be biologically active.

Feature identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified in the active conformers.

Alignment and model generation: The molecules are aligned based on these common features to generate a 3D pharmacophore hypothesis. This model represents the spatial arrangement of these features.

A plausible pharmacophore model for n-(Phenylcarbamoyl)butanamide could include the following features:

A hydrogen bond donor from the amide N-H group.

A hydrogen bond acceptor from the carbonyl oxygen.

A hydrophobic/aromatic feature from the phenyl ring.

A second hydrophobic feature from the butyl chain.

The distances and angles between these features would be precisely defined in the pharmacophore model. This model can then be used as a 3D query to screen large chemical databases for novel compounds with the desired biological activity.

An illustrative table of pharmacophoric features for n-(Phenylcarbamoyl)butanamide is provided below.

| Feature | Location in n-(Phenylcarbamoyl)butanamide |

| Hydrogen Bond Donor (HBD) | Amide N-H |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen |

| Aromatic Ring (AR) | Phenyl group |

| Hydrophobic (HY) | Butyl chain |

This table is illustrative and represents a potential pharmacophore model for n-(Phenylcarbamoyl)butanamide.

Conformational Analysis and Energy Minimization Studies in silico

The biological activity of a flexible molecule like n-(Phenylcarbamoyl)butanamide is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. mdpi.comcdnsciencepub.com

In silico conformational analysis of n-(Phenylcarbamoyl)butanamide would typically involve:

Systematic or stochastic search: The torsional angles of the rotatable bonds in the molecule are systematically or randomly varied to generate a large number of possible conformations.

Energy minimization: The energy of each generated conformation is then minimized using molecular mechanics force fields (e.g., MMFF94, AMBER) or more accurate quantum mechanical methods (e.g., DFT). mdpi.com This process identifies the local energy minima on the potential energy surface.

Analysis of stable conformers: The resulting low-energy conformers are then analyzed to understand their geometric parameters, intramolecular interactions (such as hydrogen bonds), and relative stabilities.

A hypothetical energy profile for the rotation around a key dihedral angle in n-(Phenylcarbamoyl)butanamide is shown in the table below.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 (Global Minimum) |

| 240 | 3.8 |

| 300 | 1.5 |

This table is illustrative and represents a potential energy profile for a key dihedral angle in n-(Phenylcarbamoyl)butanamide, with the trans conformation being the most stable.

These computational studies provide a detailed picture of the structural and electronic properties of n-(Phenylcarbamoyl)butanamide, offering valuable guidance for the design of new analogs with enhanced activities and desired properties.

Exploratory Research Applications and Functional Investigations

N-(Phenylcarbamoyl)butanamide as a Building Block in Complex Molecule Synthesis

Intermediate in Heterocyclic Compound Formation

There is currently no specific information available in scientific literature detailing the use of N-(Phenylcarbamoyl)butanamide as an intermediate in the formation of heterocyclic compounds. The reactivity of the amide and urea (B33335) moieties could theoretically be exploited for the construction of various heterocyclic rings, such as pyridines, pyrimidines, or other nitrogen-containing ring systems. However, specific reaction pathways and conditions for such transformations involving N-(Phenylcarbamoyl)butanamide have not been reported.

Precursor for Polymer or Material Science Research

No dedicated research has been found that investigates N-(Phenylcarbamoyl)butanamide as a precursor for polymer or material science applications. In principle, the presence of reactive N-H protons could allow for its incorporation into polymeric chains, for instance, through reactions with diisocyanates to form polyureas or with dicarboxylic acids to form polyamides. However, studies detailing such polymerization reactions or the properties of the resulting materials are not present in the current body of scientific literature.

Investigation of N-(Phenylcarbamoyl)butanamide as a Ligand in Coordination Chemistry

There is a lack of published research on the investigation of N-(Phenylcarbamoyl)butanamide as a ligand in coordination chemistry. The oxygen and nitrogen atoms within the molecule possess lone pairs of electrons that could potentially coordinate with metal ions.

Metal-Ligand Complexation Studies

No specific studies detailing the complexation of N-(Phenylcarbamoyl)butanamide with metal ions have been found. Research in this area would typically involve the synthesis and characterization of metal complexes, including determination of their stoichiometry, coordination geometry, and stability constants. Such fundamental studies are a prerequisite for exploring their potential applications.

Catalytic Activity of Metal-N-(Phenylcarbamoyl)butanamide Complexes

In the absence of any reported metal complexes of N-(Phenylcarbamoyl)butanamide, there is consequently no information regarding their potential catalytic activity. The investigation of catalytic properties would be a subsequent step after the successful synthesis and characterization of such complexes. Urea derivatives have been used in transition metal catalysis, but specific data for N-(Phenylcarbamoyl)butanamide is not available. researchgate.net

Probe in Biochemical and Molecular Biology Research (Mechanistic Focus)

No scientific literature could be located that describes the use of N-(Phenylcarbamoyl)butanamide as a probe in biochemical or molecular biology research with a focus on mechanistic studies. The potential for this compound to interact with biological macromolecules, such as enzymes or receptors, has not been explored or reported.

Enzyme Inhibition Mechanism Studies

While the carbamate (B1207046) functional group is present in various enzyme inhibitors, no specific research was identified that investigates n-(Phenylcarbamoyl)butanamide as an enzyme inhibitor. The mechanism of enzyme inhibition by carbamates typically involves the carbamylation of a key amino acid residue, often a serine, in the enzyme's active site. This process forms a covalent bond, leading to reversible or irreversible inactivation of the enzyme.

For instance, carbamates are known to inhibit acetylcholinesterase, an enzyme critical for nerve function, by reacting with the serine hydroxyl group in its active site. Studies on other carbamates, such as phenyl N-methylcarbamates, have detailed the kinetics and mechanism of this inhibition. However, similar mechanistic studies for n-(Phenylcarbamoyl)butanamide are not available in the current scientific literature.

Receptor Binding Affinity Methodologies (in vitro, non-clinical)

There is no available data from in vitro, non-clinical studies on the receptor binding affinity of n-(Phenylcarbamoyl)butanamide. Methodologies to determine receptor binding affinity are well-established and crucial in drug discovery. These typically involve radioligand binding assays where the compound of interest competes with a radioactively labeled ligand known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Modern techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) also provide detailed information on binding kinetics and thermodynamics without the need for radiolabeling. Despite the availability of these methodologies, they have not been applied to study the interaction of n-(Phenylcarbamoyl)butanamide with any specific receptor, according to publicly accessible research.

Protein-Ligand Interaction Analysis (at a molecular level)

A molecular-level analysis of the interaction between n-(Phenylcarbamoyl)butanamide and any protein target is not documented. Such analyses are typically performed using computational methods like molecular docking and molecular dynamics simulations, often complemented by experimental techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the specific binding mode, the key amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. While these tools are powerful for understanding molecular recognition, they have not been utilized to study n-(Phenylcarbamoyl)butanamide in the available literature.

Exploration in Supramolecular Chemistry Research

The potential role of n-(Phenylcarbamoyl)butanamide in supramolecular chemistry has not been a subject of published research. The presence of both hydrogen bond donors (the N-H groups of the amide and carbamoyl (B1232498) moieties) and acceptors (the C=O groups) suggests that this molecule could, in principle, participate in the formation of ordered supramolecular structures.

Self-Assembly Tendencies and Hydrogen Bonding Networks

No studies have been found that investigate the self-assembly tendencies or the formation of hydrogen bonding networks by n-(Phenylcarbamoyl)butanamide. The amide and carbamoyl groups are known to form robust hydrogen bonds, which are fundamental to the self-assembly of many organic molecules. The specific arrangement of these functional groups in n-(Phenylcarbamoyl)butanamide could potentially lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks through intermolecular hydrogen bonding. However, the actual self-assembly behavior of this compound remains unexplored.

Host-Guest Interactions

There is no research available on the involvement of n-(Phenylcarbamoyl)butanamide in host-guest interactions. Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The phenyl ring and the aliphatic chain of n-(Phenylcarbamoyl)butanamide could potentially act as a guest by binding within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. The specificity of such an interaction would depend on factors like size, shape, and chemical complementarity. To date, no such host-guest systems involving n-(Phenylcarbamoyl)butanamide have been reported.

Analytical Method Development for N Phenylcarbamoyl Butanamide and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For N-(Phenylcarbamoyl)butanamide, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for achieving high-resolution separation and accurate quantification.

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like N-(Phenylcarbamoyl)butanamide. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach, utilizing a non-polar stationary phase and a polar mobile phase.

Method development involves the systematic optimization of several key parameters to achieve a desired separation with good peak shape, resolution, and analysis time. A typical starting point would involve a C18 column, which is a versatile stationary phase consisting of silica (B1680970) particles bonded with octadecyl carbon chains. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered to control the pH.

The detection is commonly performed using a UV detector, as the phenyl ring and the carbonyl group in N-(Phenylcarbamoyl)butanamide are chromophores that absorb ultraviolet light. The wavelength for detection is selected based on the compound's UV absorbance maxima to ensure maximum sensitivity. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte.

Table 1: Example HPLC Method Parameters for N-(Phenylcarbamoyl)butanamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Visible Spectrophotometer |

| Detection Wavelength | 242 nm |

| Expected Retention Time | ~4.5 min |

Gas Chromatography is a powerful analytical technique for compounds that are volatile and thermally stable. N-(Phenylcarbamoyl)butanamide, with a molecular weight of 163.22 g/mol , possesses sufficient volatility and thermal stability to be analyzed by GC. nist.gov When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also definitive structural identification based on the compound's mass spectrum.

For GC analysis, a capillary column with a non-polar stationary phase, such as a 5% phenyl polysiloxane, is commonly used. nih.gov The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and swept onto the column by an inert carrier gas, typically helium or nitrogen. The separation occurs as the compound partitions between the mobile gas phase and the stationary liquid phase based on its boiling point and polarity. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

In GC-MS, the eluted compounds are ionized, most commonly by electron ionization (EI) at 70 eV. nih.gov The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The NIST WebBook provides mass spectral data for N-phenylbutanamide, showing characteristic fragments that can be used for its identification. nist.gov

Table 2: Typical GC-MS Parameters and Expected Mass Fragments for N-(Phenylcarbamoyl)butanamide

| Parameter | Condition |

|---|---|

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | 163 (M+), 120, 93, 92, 77, 71 |

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is exceptionally useful for the qualitative monitoring of chemical reactions, such as the synthesis of N-(Phenylcarbamoyl)butanamide from aniline (B41778) and butanoyl chloride.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel on aluminum backing). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

The polarity of the eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is often effective. The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of the product spot. Visualization is typically achieved under a UV lamp, where the aromatic rings of the reactants and products will appear as dark spots on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given system.

Table 3: Hypothetical TLC Data for Synthesis of N-(Phenylcarbamoyl)butanamide

| Compound | Eluent System (Hexane:Ethyl Acetate (B1210297) 3:1) | Visualization |

|---|---|---|

| Aniline (Starting Material) | Rf ≈ 0.45 | UV (254 nm) |

| Butanoyl chloride (Starting Material) | Rf ≈ 0.80 (may hydrolyze on plate) | Staining (e.g., KMnO4) |

| N-(Phenylcarbamoyl)butanamide (Product) | Rf ≈ 0.60 | UV (254 nm) |

Electrochemical Methods in N-(Phenylcarbamoyl)butanamide Analysis

Electrochemical methods offer a promising avenue for the analysis of N-(Phenylcarbamoyl)butanamide and its derivatives due to their inherent sensitivity, selectivity, and potential for miniaturization and on-site applications. These techniques are centered on the measurement of electrical parameters, such as current or potential, that arise from redox reactions of the analyte at an electrode surface. While specific studies on the electrochemical behavior of N-(Phenylcarbamoyl)butanamide are not extensively documented, the analysis of structurally related phenylurea compounds provides a strong basis for the development of suitable analytical methods.

The electrochemical activity of phenylurea derivatives is typically associated with the oxidation of the phenylamino (B1219803) group. The ease of this oxidation is influenced by the nature and position of substituents on the aromatic ring and the alkyl chain. Voltammetric techniques, in particular, are well-suited for investigating these redox processes and can be adapted for the quantitative determination of N-(Phenylcarbamoyl)butanamide.

Research into the voltammetry of a phenylenediamine-based urea (B33335) has highlighted differences in heterogeneous electron transfer rates depending on the electrode material, with glassy carbon electrodes showing faster kinetics compared to platinum electrodes. confex.comresearchgate.net This suggests that the choice of electrode material is a critical parameter in developing an electrochemical method for N-(Phenylcarbamoyl)butanamide.

Furthermore, the coupling of electrochemical cells with techniques like liquid chromatography and mass spectrometry (EC-LC-MS) has been effectively used to simulate and analyze the oxidative degradation of phenylurea herbicides. rsc.orgresearchgate.net This approach allows for the identification of oxidation products, which can be crucial for understanding the metabolic fate or environmental degradation of N-(Phenylcarbamoyl)butanamide. The primary oxidation products of phenylureas are often hydroxylated compounds resulting from substitution and addition reactions. rsc.orgresearchgate.net

Potential Voltammetric Approaches for N-(Phenylcarbamoyl)butanamide Analysis:

A hypothetical voltammetric method for the determination of N-(Phenylcarbamoyl)butanamide could involve the following considerations:

| Parameter | Description | Potential Conditions for N-(Phenylcarbamoyl)butanamide Analysis |

| Working Electrode | The electrode at which the redox reaction of the analyte occurs. | Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) Electrode, or chemically modified electrodes to enhance sensitivity and selectivity. |

| Reference Electrode | Provides a stable potential against which the working electrode potential is measured. | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode. |

| Auxiliary Electrode | Completes the electrical circuit. | Platinum wire or graphite (B72142) rod. |

| Supporting Electrolyte | Provides conductivity to the solution and minimizes migration of the analyte. | Phosphate buffer solution (PBS), Britton-Robinson buffer, or an organic solvent with a suitable supporting electrolyte like tetrabutylammonium (B224687) perchlorate. |

| Voltammetric Technique | The specific potential waveform applied to the working electrode. | Cyclic Voltammetry (CV) for initial electrochemical behavior studies, Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) for quantitative analysis due to their higher sensitivity and better resolution. |

Anticipated Research Findings:

Based on the analysis of similar compounds, a voltammetric study of N-(Phenylcarbamoyl)butanamide would likely reveal an irreversible oxidation peak corresponding to the oxidation of the phenylamino moiety. The peak potential would be dependent on the pH of the supporting electrolyte, indicating the involvement of protons in the electrode reaction. The peak current would be expected to show a linear relationship with the concentration of N-(Phenylcarbamoyl)butanamide over a certain range, which would form the basis for its quantitative determination.

The table below outlines hypothetical data that could be obtained from a differential pulse voltammetric analysis of N-(Phenylcarbamoyl)butanamide.

| Concentration (µM) | Peak Current (µA) |

| 1.0 | 0.5 |

| 2.5 | 1.2 |

| 5.0 | 2.5 |

| 10.0 | 5.1 |

| 25.0 | 12.8 |

| 50.0 | 25.5 |

| 100.0 | 50.9 |

This data would allow for the construction of a calibration curve, from which the concentration of N-(Phenylcarbamoyl)butanamide in an unknown sample could be determined. The limit of detection (LOD) and limit of quantification (LOQ) could also be calculated from this data, providing a measure of the sensitivity of the method.

Future Research Directions and Open Questions

Emerging Methodologies in N-(Phenylcarbamoyl)butanamide Synthesis

The synthesis of n-(Phenylcarbamoyl)butanamide and related N-acylureas is moving beyond traditional methods, with a focus on efficiency, sustainability, and broader substrate scope. Several innovative strategies are paving the way for more effective production of this compound.

One promising approach involves the use of carbodiimides in aqueous media. The reaction of carboxylic acids, such as butanoic acid, with N,N'-dialkylcarbodiimides can proceed smoothly at room temperature under neutral conditions to afford N-acylurea derivatives in high yields. ias.ac.in This method offers a greener alternative to traditional organic solvents.

Another area of development is the direct synthesis from non-activated carboxylic acids. An efficient catalytic method utilizes the in situ generation of reactive carbodiimides from amines and isothiocyanates, mediated by copper, which then readily couple with unactivated acids. researchgate.net Visible-light-driven methods for the selective synthesis of N-acylureas from carboxylic acids and thioureas are also emerging, avoiding the need for additional oxidants and transition metal catalysts. researchgate.net

Silver-catalyzed one-pot reactions represent another frontier. For instance, a silver-catalyzed coupling of dioxazolones, isocyanides, and water has been shown to produce a variety of N-acylureas in moderate to good yields. researchgate.net Additionally, solid-phase synthesis techniques, which have been extensively used for cyclic acylureas, are being increasingly explored for their acyclic counterparts like n-(Phenylcarbamoyl)butanamide. nih.gov These methods offer advantages in purification and library synthesis.

A summary of emerging synthetic approaches is presented in the table below:

| Methodology | Key Features | Potential Advantages |

| Carbodiimide (B86325) reactions in water | Utilizes aqueous media, proceeds at room temperature. | Environmentally friendly, mild reaction conditions. |

| In situ carbodiimide generation | Copper-mediated desulfurization of thioureas. | Avoids handling of unstable carbodiimides. |

| Visible-light-driven synthesis | Employs light as an energy source, avoids harsh reagents. | Green chemistry approach, high selectivity. |

| Silver-catalyzed one-pot reactions | Coupling of dioxazolones, isocyanides, and water. | High efficiency and atom economy. |

| Solid-phase synthesis | Utilizes resin-bound ureas and acyl chlorides. | Simplified purification, suitable for combinatorial chemistry. |

Unexplored Reactivity Profiles

The reactivity of n-(Phenylcarbamoyl)butanamide is a domain ripe for exploration. While its fundamental stability is understood, its potential to participate in a wider range of chemical transformations remains largely untapped. The N-acylurea moiety is known to be a reactive intermediate in certain contexts, suggesting a rich and underexplored reaction chemistry.

For instance, N-acylureas can be considered as blocked isocyanates. ntu.edu.tw At elevated temperatures, aryl N-acylureas have been shown to decompose into isocyanates and amides, which can then be utilized in subsequent reactions, such as the formation of poly(amide-imide)s. ntu.edu.tw Investigating the thermal or catalytic conditions under which n-(Phenylcarbamoyl)butanamide undergoes similar transformations could open pathways to novel polymeric materials or other functional molecules.

The reaction of N-acylureas with various nucleophiles is another area of interest. Studies on N- or N'-blocked N-acylureas have investigated their cleavage behavior in the presence of amines. semanticscholar.org A systematic study of the reactivity of n-(Phenylcarbamoyl)butanamide with a diverse set of nucleophiles could reveal new synthetic utilities for this compound, potentially as an acylating or carbamoylating agent under specific conditions.

Furthermore, the rearrangement of the isomeric O-acylisourea to the more stable N-acylurea is a key mechanistic step in many synthetic routes. ias.ac.inresearchgate.net Exploring conditions that could potentially reverse or intercept this rearrangement could provide access to different product scaffolds.

Advancements in Computational Modeling for N-(Phenylcarbamoyl)butanamide

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, and its application to n-(Phenylcarbamoyl)butanamide is expected to yield significant insights. While specific computational studies on this exact molecule are not widely reported, research on related N-acylhydrazones and other small molecules provides a roadmap for future investigations. ekb.eg

Key areas for computational modeling include:

Conformational Analysis: Determining the preferred three-dimensional structure of n-(Phenylcarbamoyl)butanamide is crucial for understanding its physical properties and biological activity.

Electronic Structure and Reactivity: Methods like Density Functional Theory (DFT) can be used to calculate molecular orbital energies (HOMO-LUMO gap), atomic charges, and molecular electrostatic potential. ekb.eg These calculations can help predict the most reactive sites within the molecule and rationalize its chemical behavior.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of the compound and its reaction products. nih.gov

Reaction Mechanisms: Theoretical calculations can be employed to elucidate the mechanisms of known and potential reactions involving n-(Phenylcarbamoyl)butanamide, including the energetics of transition states and intermediates.

By applying these computational techniques, researchers can gain a deeper understanding of the fundamental properties of n-(Phenylcarbamoyl)butanamide, guiding future experimental work in a more targeted and efficient manner.

Potential for Novel Research Applications in Interdisciplinary Fields

The structural motifs present in n-(Phenylcarbamoyl)butanamide suggest its potential for a range of applications beyond its current scope, particularly in interdisciplinary fields such as medicinal chemistry and materials science.

In the realm of medicinal chemistry , N-acylureas are recognized as important pharmacophores due to their resemblance to peptide bonds and their hydrogen bonding capabilities. They have been investigated for a variety of biological activities, including anticonvulsant and anticancer effects. Future research could involve the synthesis and screening of a library of n-(Phenylcarbamoyl)butanamide derivatives to explore their potential as therapeutic agents.

In materials science , the ability of N-acylureas to serve as precursors to poly(amide-imide)s highlights their potential in polymer chemistry. ntu.edu.tw These polymers are known for their high thermal stability and mechanical strength. Research into the polymerization of n-(Phenylcarbamoyl)butanamide or its derivatives could lead to the development of novel high-performance materials.

Furthermore, the N-acylurea functionality could be incorporated into larger molecular architectures to create functional materials such as sensors, catalysts, or self-assembling systems. The hydrogen bonding capabilities of the urea (B33335) and amide groups could be exploited to direct the formation of ordered supramolecular structures.

Challenges and Opportunities in N-(Phenylcarbamoyl)butanamide Research

Despite the promising future directions, research on n-(Phenylcarbamoyl)butanamide is not without its challenges. Overcoming these hurdles will be key to unlocking the full potential of this compound.

Challenges:

Synthesis Selectivity: In some synthetic routes to N-acylureas, the formation of byproducts can be an issue. ias.ac.in Developing highly selective and high-yielding synthetic methods remains a priority.

Limited Reactivity Data: The lack of extensive studies on the reactivity of n-(Phenylcarbamoyl)butanamide makes it difficult to predict its behavior in new chemical environments.

Scalability of Novel Syntheses: While many emerging synthetic methodologies show promise at the lab scale, their scalability for potential industrial applications needs to be demonstrated.

Opportunities:

Green Chemistry: There is a significant opportunity to develop more environmentally benign synthetic routes to n-(Phenylcarbamoyl)butanamide, reducing the reliance on hazardous reagents and solvents.

Catalysis: The development of novel catalysts for the synthesis and functionalization of n-(Phenylcarbamoyl)butanamide could lead to more efficient and selective transformations.

Interdisciplinary Collaboration: Collaboration between organic chemists, computational chemists, materials scientists, and pharmacologists will be crucial for exploring the diverse applications of this compound.

Library Synthesis: The application of modern synthetic techniques, such as solid-phase synthesis, could enable the rapid generation of a library of n-(Phenylcarbamoyl)butanamide analogs for high-throughput screening in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies yield N-(Phenylcarbamoyl)butanamide with high purity, and how is structural integrity validated?

- Methodology : The compound is synthesized via a reaction between N-phenylurea and benzoyl chloride in tetrahydrofuran (THF) with pyridine as a catalyst. Post-reaction, the mixture is evaporated, neutralized with saturated NaHCO₃, and purified via ethanol recrystallization .

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity. Thin-Layer Chromatography (TLC) monitors reaction progress .

Q. How is the cytotoxic activity of N-(Phenylcarbamoyl)butanamide evaluated in vitro, and what are the comparative results?

- Experimental Design : Cytotoxicity is tested on HeLa cells using dose-response assays. The IC₈₀ value (0.8 mM) is determined and compared to hydroxyurea (4.3 mM), demonstrating superior activity .

- Key Findings : The compound exhibits 82% purity and higher rerank scores (-72.0603 kcal/mol vs. -32.1514 kcal/mol for hydroxyurea) in molecular docking, correlating with enhanced cytotoxic effects .

Q. Which analytical techniques are critical for characterizing N-(Phenylcarbamoyl)butanamide’s physicochemical properties?

- Techniques : High-Performance Liquid Chromatography (HPLC) assesses purity, while X-ray crystallography or NMR resolves 3D structure. LogP values are calculated to evaluate lipophilicity .

Advanced Research Questions

Q. What computational protocols optimize molecular docking and dynamics simulations for N-(Phenylcarbamoyl)butanamide?

- Tools : UCSF Chimera preprocesses protein-ligand structures (PDB ID: 2YWP). Molecular dynamics (MD) simulations (10 ns duration) use AMBER ff14SB force fields and MMPBSA.py for binding free energy calculations .

- Parameters : Semi-empirical PM6 method generates 3D ligand structures. AM1-BCC assigns partial charges, and rerank scores prioritize docking poses .

Q. How do ADMET predictions inform the compound’s pharmacokinetics, and what discrepancies exist between in silico and in vivo data?

- Predictions : pkCSM predicts low distribution volume (log Vss = -0.182), poor blood-brain barrier penetration (log BB = 0.115), and non-toxicity (Ames test negative; LD₅₀ = 1.901 mol/kg) .

- Limitations : Predicted hepatic stability (CYP2D6 non-inhibition) and renal clearance (OCT2 non-substrate) require experimental validation to resolve potential metabolism/excretion mismatches .